molecular formula C10H11N3O B13076573 2-(5-Amino-1H-indol-1-YL)acetamide

2-(5-Amino-1H-indol-1-YL)acetamide

Cat. No.: B13076573
M. Wt: 189.21 g/mol
InChI Key: YAUSZYUMQBJAPW-UHFFFAOYSA-N
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Description

2-(5-Amino-1H-indol-1-YL)acetamide is an indole derivative, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-1H-indol-1-YL)acetamide typically involves the reaction of 5-aminoindole with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the acetylation process . The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-1H-indol-1-YL)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Amino-1H-indol-1-YL)acetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Amino-1H-indol-1-YL)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    5-Methoxy-N,N-dimethyltryptamine: A psychoactive compound with hallucinogenic properties.

    Melatonin: A hormone that regulates sleep-wake cycles

Uniqueness

2-(5-Amino-1H-indol-1-YL)acetamide is unique due to its specific amino and acetamide functional groups, which confer distinct chemical reactivity and biological activity. Unlike other indole derivatives, it has shown potential in both medicinal and industrial applications, making it a versatile compound for further research and development .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-(5-aminoindol-1-yl)acetamide

InChI

InChI=1S/C10H11N3O/c11-8-1-2-9-7(5-8)3-4-13(9)6-10(12)14/h1-5H,6,11H2,(H2,12,14)

InChI Key

YAUSZYUMQBJAPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)N)C=C1N

Origin of Product

United States

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